1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidine-3-carboxamide
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Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification
The development and chemical modification of similar compounds have been a subject of interest for enhancing their utility in scientific research. For instance, the synthesis of novel pyridopyrimidines and their derivatives highlights the methodological advancements in creating compounds with potential anti-inflammatory and analgesic properties, showcasing the compound's relevance in medicinal chemistry research (Abu‐Hashem et al., 2020). Similarly, the efficient synthesis of certain pyrimidines underlines the chemical processes involved in crafting structures for varied applications, demonstrating the compound's adaptability in synthesizing complex molecules (Vijayakumar et al., 2014).
Applications in Antimicrobial and Anticancer Research
Compounds with a base structure similar to the one have been explored for their antimicrobial and anticancer activities. The synthesis of pyridothienopyrimidines, for example, has shown promising antistaphylococcal activity, suggesting potential applications in developing new antimicrobial agents (Kostenko et al., 2008). Moreover, the creation of derivatives targeting the inhibition of angiogenesis in cancer research further exemplifies the compound's utility in exploring new therapeutic avenues (Kambappa et al., 2017).
Contribution to Heterocyclic Chemistry
The compound's framework facilitates the synthesis of heterocyclic structures, contributing significantly to the field of heterocyclic chemistry. For instance, the preparation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones underlines the importance of such compounds in generating new molecules with potential antitumor activity, underscoring their importance in medicinal chemistry (Insuasty et al., 2013).
Exploration in Material Science
Additionally, the synthesis and evaluation of polyamides containing uracil and adenine highlight the compound's relevance beyond pharmacology, potentially in material science or as components in bioengineering applications (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c30-20(26-16-11-23-22(32)27-21(16)31)15-5-3-8-28(12-15)18-10-19(25-13-24-18)29-9-7-14-4-1-2-6-17(14)29/h1-2,4,6-7,9-11,13,15H,3,5,8,12H2,(H,26,30)(H2,23,27,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIHUIYHIWCEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5=CNC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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